(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole
Overview
Description
“(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole” is a complex organic compound. The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines. The “isoindole” part of the name suggests that the compound contains an isoindole group, which is a polycyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the Boc-protected amine group and the aromatic isoindole group. The Boc group can be removed under acidic conditions to reveal the amine, which can then participate in further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic isoindole group and the Boc-protected amine could impact properties like solubility, melting point, and reactivity .Scientific Research Applications
Reductive Heck Reactions and Synthesis
- Reductive Heck reactions involving N-arylamino-substituted tricyclic imides, including compounds similar to (3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole, have been utilized for C-C coupling to produce aryl(hetaryl), N-arylamino tricyclic imides under specific conditions, showcasing their potential in synthetic organic chemistry (Atbakar, Topbastekin, & Ocal, 2016).
Antitumor and Antiangiogenic Activities
- Isoindoloquinoxalines, derivatives of isoindole compounds, exhibited remarkable antineoplastic activity, indicating dual inhibition of tubulin polymerization and topoisomerase I, which are crucial for cancer therapy (Diana et al., 2008).
Catalytic Synthesis and Pharmaceutical Applications
- A catalytic approach was developed for the synthesis of 3-amino-3-aryl-2-oxindoles, important biologically active compounds, using Rh-catalysis with isatin-derived N-Boc-protected ketimines. This methodology offers a route for preparing compounds with potential pharmaceutical applications (Marques & Burke, 2016).
Peptidomimetics and Material Science
- Synthesis of N,N'-Di-Boc-2H-Isoindole-2-carboxamidine introduced isoindoles with guanidine functionality, expanding the toolbox for the development of peptidomimetics and potential applications in material science (Štrbac, Briš, & Margetić, 2022).
Antimicrobial Agents
- Novel aminophthalimide derivatives based on isoindole structures were synthesized and investigated for their photophysical properties, which could be applied in developing fluorescent probes and labels for biological applications (Tan, Bozkurt, & Kara, 2017).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3aR,5S,7aS)-5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTJKZQPTQJCDC-VWYCJHECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C[C@H]2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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